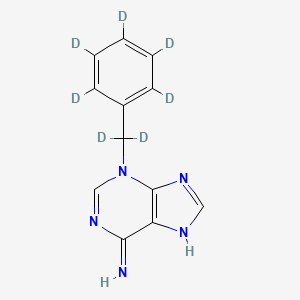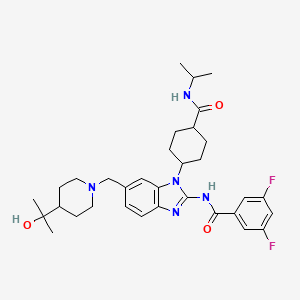
N3-(Benzyl-D7)-Adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(Benzyl-D7)-Adenine is a deuterated analog of N3-benzyladenine, a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Benzyl-D7)-Adenine typically involves the alkylation of adenine with benzyl chloride-d7. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N3-(Benzyl-D7)-Adenine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated benzyladenine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: Deuterated benzyladenine derivatives.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N3-(Benzyl-D7)-Adenine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Helps in studying the metabolic pathways of cytokinins in plants.
Industry: Used in the synthesis of labeled compounds for various industrial applications.
Mecanismo De Acción
N3-(Benzyl-D7)-Adenine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The deuterium labeling allows researchers to track the compound and study its interactions and metabolic fate in detail.
Comparación Con Compuestos Similares
Similar Compounds
N3-Benzyladenine: The non-deuterated analog, commonly used in plant biology.
N6-Benzyladenine: Another cytokinin with a different substitution pattern.
N9-Benzyladenine: Similar structure but with substitution at the N9 position.
Uniqueness
N3-(Benzyl-D7)-Adenine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Fórmula molecular |
C12H11N5 |
|---|---|
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)/i1D,2D,3D,4D,5D,6D2 |
Clave InChI |
CZJZYCFVITYHDO-XZJKGWKKSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C=NC(=N)C3=C2N=CN3)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)


![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)

